molecular formula C12H14O2 B11748915 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one CAS No. 7152-21-8

3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one

Cat. No.: B11748915
CAS No.: 7152-21-8
M. Wt: 190.24 g/mol
InChI Key: XPZPSZIJTDXAGU-CMDGGOBGSA-N
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Description

3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-methoxybenzaldehyde with 3-methyl-2-butanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the Claisen-Schmidt condensation can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxychalcone: Similar structure but lacks the methyl group on the butenone moiety.

    3-Methylchalcone: Similar structure but lacks the methoxy group on the phenyl ring.

    4-Hydroxychalcone: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is unique due to the presence of both the methoxy group on the phenyl ring and the methyl group on the butenone moiety. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other chalcones.

Properties

CAS No.

7152-21-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one

InChI

InChI=1S/C12H14O2/c1-9(10(2)13)8-11-4-6-12(14-3)7-5-11/h4-8H,1-3H3/b9-8+

InChI Key

XPZPSZIJTDXAGU-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC)/C(=O)C

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)C(=O)C

Origin of Product

United States

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